![molecular formula C8H7NO5 B1593974 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde CAS No. 2454-72-0](/img/structure/B1593974.png)
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde
Overview
Description
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 . It is a solid substance and is used as a starting material in the synthesis of a novel class of cis-locked combretastatins named combretabenzodiazepines .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde consists of a benzene ring substituted with hydroxy, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring give the compound its unique properties.Physical And Chemical Properties Analysis
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde is a solid substance . It has a density of 1.5±0.1 g/cm3 , a boiling point of 399.3±42.0 °C , and a flash point of 195.3 °C . It is stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Preparation of Pyrrolobenzodiazepines
Pyrrolobenzodiazepines are a class of compounds that have shown promise in cancer research. 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde can be used in the synthesis of these compounds .
Proteomics Research
Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound has been mentioned as a product for proteomics research applications .
Synthesis of Spiropyran-based Receptors
Spiropyrans are a class of organic compounds that can undergo photochromic transformation, making them useful in the development of molecular switches and sensors. There’s a mention of a similar compound being used for the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptors .
Synthesis of Benzohydrazide Dihydrate
Benzohydrazides are used in the synthesis of various organic compounds. A similar compound has been used in the synthesis of (E)-2,4-dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate .
Synthesis of Ethyl Butanoate Derivatives
Ethyl butanoate is an ester with a fruity odor, used in perfumes and as a food flavoring. A similar compound has been used in the synthesis of ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate .
Synthesis of Indoline Derivatives
Indolines are a type of heterocyclic compound that are part of many bioactive molecules. A similar compound has been used in the synthesis of 1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline .
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFACQKUQJGVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277606 | |
Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | |
CAS RN |
2454-72-0 | |
Record name | 2454-72-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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